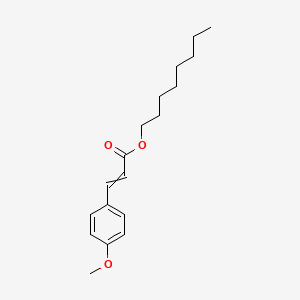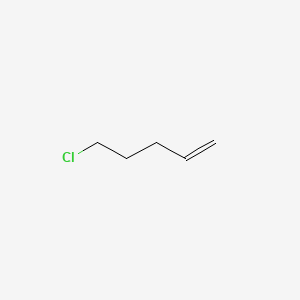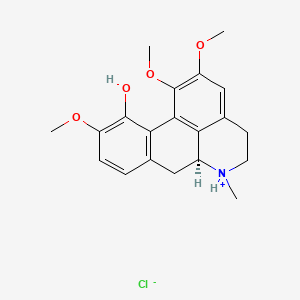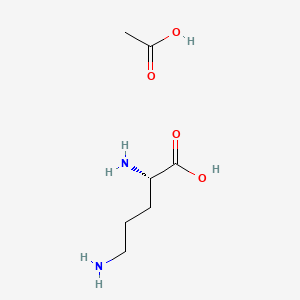
L-Ornithine acetate
説明
L-Ornithine acetate is a white crystalline powder with no distinct odor . It consists of an ornithine molecule attached to an acetate molecule . It is used as a supplement to support liver health and improve detoxification . It is believed to enhance the function of the liver by facilitating the removal of toxins and promoting the regeneration of liver cells .
Synthesis Analysis
L-Ornithine is produced by microbial fermentation using Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as the microbial cell factory . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum .Molecular Structure Analysis
The basic structure of L-Ornithine acetate consists of an ornithine molecule attached to an acetate molecule . When it comes to its chemical structure, L-Ornithine consists of a central carbon atom bonded to four different groups, including an amino group, a carboxyl group, a hydrogen atom, and a side chain .Chemical Reactions Analysis
L-Ornithine is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . Burns or other injuries affect the state of L-arginine in tissues throughout the body .Physical And Chemical Properties Analysis
L-Ornithine acetate appears as a white crystalline powder with no distinct odor . This compound is soluble in water . The chemical formula of L-Ornithine acetate is C10H20N2O5 .科学的研究の応用
Microbial Fermentation
L-Ornithine, a valuable non-protein amino acid, has a wide range of applications in the pharmaceutical and food industries . Currently, microbial fermentation is a promising, sustainable, and environment-friendly method to produce L-Ornithine . However, the industrial production capacity of L-Ornithine by microbial fermentation is low and rarely meets the market demands .
Metabolic Engineering
Various strategies have been employed to improve the L-Ornithine production titers in the model strain, Corynebacterium glutamicum, which serves as a major indicator for improving the cost-effectiveness of L-Ornithine production by microbial fermentation . This includes reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution for improving L-Ornithine production .
Brain Energy Metabolism
L-Ornithine-L-aspartate (LOLA), a crystalline salt, is used primarily in the management of hepatic encephalopathy . The degree to which it might penetrate the brain, and the effects it might have on metabolism in brain are poorly understood . L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .
Urea Cycle
L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . Both amino acids also lower ammonia levels by transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and the brain .
Management of Hepatic Encephalopathy
L-Ornithine-L-aspartate (LOLA) is a compound used in the management of hepatic encephalopathy . It is ingested as a crystalline salt with the L-Ornithine and L-Aspartate hydrogen bond separating on dissolution or exposure to gastric acidity . Both of these amino acids enter the urea cycle and, among other reactions, help to produce glutamine and urea, reducing the levels of ambient ammonia .
Kidney Metabolism
Kidney levels of aspartate were increased after injection of L-Ornithine and LOLA which may be due to interference by ornithine with the kidney urea cycle .
作用機序
- In the liver, L-Ornithine acetate influences the urea cycle, which plays a crucial role in ammonia detoxification. It activates carbamyl-phosphate synthetase, a rate-limiting enzyme in urea synthesis .
- In the brain, L-Ornithine acetate affects energy metabolism. L-Ornithine itself can be converted to gamma-aminobutyric acid (GABA) via the ornithine aminotransferase pathway, leading to sedative effects. Meanwhile, L-aspartate, another component of L-Ornithine acetate, has concentration-dependent excitatory effects .
- L-Ornithine acetate is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone, making it relevant for growth and tissue repair .
- Additionally, L-Ornithine acetate may enhance fat burning and improve immune function. However, its direct impact on brain energy metabolism remains unclear due to systemic clearance and the blood-brain barrier .
- L-Ornithine acetate affects the urea cycle, leading to the detoxification of ammonia. It contributes to the production of glutamine and urea, reducing ambient ammonia levels in the liver, kidney, and muscle .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
特性
IUPAC Name |
acetic acid;(2S)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDTXJYYFZENX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209010 | |
| Record name | L-Ornithine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60259-81-6 | |
| Record name | L-Ornithine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60259-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B9951QUVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





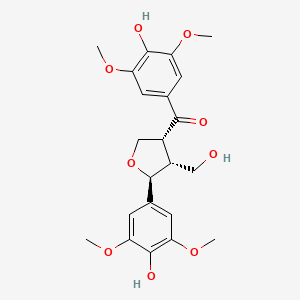


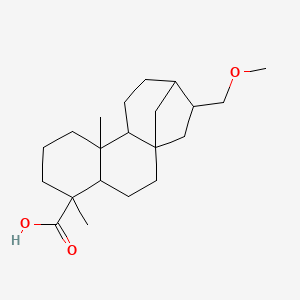

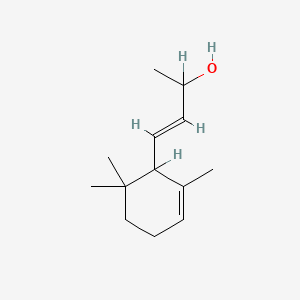

![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)
